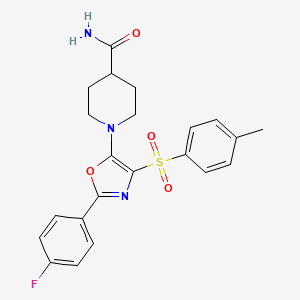

1-(2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

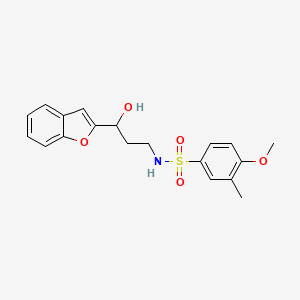

The compound “1-(2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a tosyloxazol group, and a piperidine carboxamide group . These groups suggest that the compound could have interesting chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

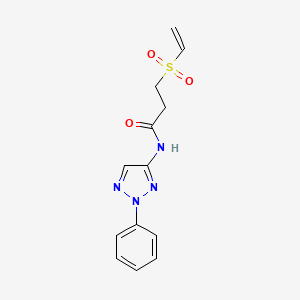

Synthesis and PET Radiotracer Development

- Compounds with structural elements similar to "1-(2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide" have been synthesized for potential use as PET radiotracers. For example, the synthesis of N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide demonstrated the feasibility of nucleophilic displacement in the pyrazole ring for studying CB1 cannabinoid receptors in the brain using positron emission tomography (Katoch-Rouse & Horti, 2003).

Inhibitors for Therapeutic Applications

- Analogous compounds have been designed as inhibitors for various kinases and enzymes, suggesting potential therapeutic applications. For instance, specific Aurora kinase inhibitors have been identified that could be useful in treating cancer due to their ability to inhibit Aurora A (ロバート ヘンリー, ジェームズ, 2006).

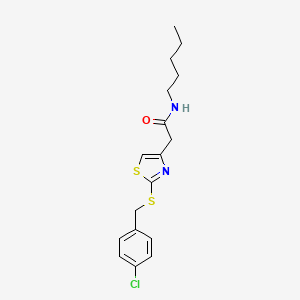

Antimicrobial and Antituberculosis Activity

- Thiazole-aminopiperidine hybrid analogues have been synthesized and evaluated for their in vitro antituberculosis activity, demonstrating significant antimicrobial properties. This suggests the potential utility of such compounds in developing new antimicrobial agents (Jeankumar et al., 2013).

Wirkmechanismus

Target of Action

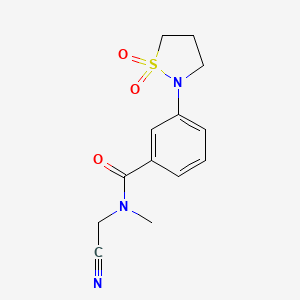

Related compounds have been found to interact with t-type ca^2+ channels . These channels play a crucial role in various physiological processes, including cardiac and neuronal function .

Mode of Action

Similar compounds have been shown to exert inhibitory activity against t-type ca^2+ channels . This interaction can lead to changes in cellular processes regulated by these channels .

Biochemical Pathways

The inhibition of t-type ca^2+ channels can affect various downstream effects, including the regulation of membrane potential and intracellular calcium levels .

Pharmacokinetics

A related compound has been shown to lower blood pressure in spontaneously hypertensive rats when administered orally , suggesting good bioavailability.

Result of Action

Related compounds have been shown to lower blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia , an adverse effect often caused by traditional L-type Ca^2+ channel blockers.

Eigenschaften

IUPAC Name |

1-[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O4S/c1-14-2-8-18(9-3-14)31(28,29)21-22(26-12-10-15(11-13-26)19(24)27)30-20(25-21)16-4-6-17(23)7-5-16/h2-9,15H,10-13H2,1H3,(H2,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSAWLHESQSYRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)N4CCC(CC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2534626.png)

![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2534631.png)

![methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2534632.png)

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2534645.png)